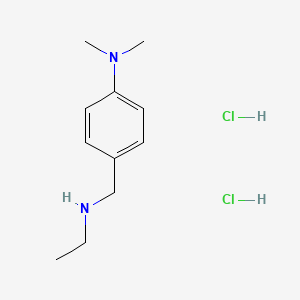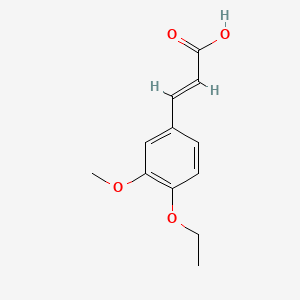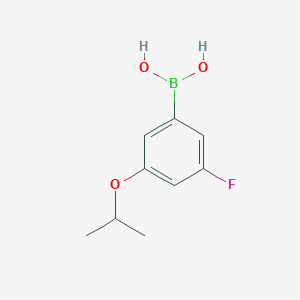
3-Fluoro-5-isopropoxyphenylboronic acid
概要
説明
3-Fluoro-5-isopropoxyphenylboronic acid is a versatile material used in scientific research. It has unique properties that make it ideal for various applications, such as organic synthesis and catalysis. It is also involved in the synthesis of azaxanthene based selective glucocorticoid receptor modulators and Suzuki and Stille coupling for the synthesis of oral venous antithrombotic drugs .
Synthesis Analysis
This compound is a valuable building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .Molecular Structure Analysis
The molecular formula of this compound is C9H12BFO3 . Its molecular weight is 198.00 g/mol . The InChI code is 1S/C9H12BFO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,12-13H,1-2H3 .Chemical Reactions Analysis
The formation of carbon-carbon bonds between the boron atom in the boronic acid and a variety of organic halides or triflates in the presence of a suitable catalyst and base is a key reaction. Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 198.00 g/mol . The compound has a topological polar surface area of 49.7 Ų .作用機序
Target of Action
3-Fluoro-5-isopropoxyphenylboronic acid is primarily used as a reagent in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
In Suzuki–Miyaura coupling reactions, this compound acts as a nucleophile, transferring its organic group from boron to palladium . This transmetalation step is a key part of the reaction mechanism .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway in synthetic chemistry, used to create a wide range of complex organic compounds . The products of these reactions can have various downstream effects, depending on their structure and the context in which they are used.
Pharmacokinetics
The properties of the compound, such as its stability and reactivity, can influence the efficiency of the reactions in which it is used .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals and materials science .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reactions in which it is used are typically performed under mild conditions and are tolerant of a wide range of functional groups . The compound is also generally stable and environmentally benign .
実験室実験の利点と制限
The use of 3-Fluoro-5-isopropoxyphenylboronic acid in laboratory experiments has several advantages. This compound is a relatively inexpensive and easily accessible reagent, and it can be used in a variety of reactions. In addition, this compound is a potent inhibitor of various enzymes, making it useful for studying the biochemical and physiological effects of drugs and other compounds on cells and organisms. However, this compound is not very stable and is prone to hydrolysis, which limits its use in some laboratory experiments.
将来の方向性
There are a number of potential future directions for the use of 3-Fluoro-5-isopropoxyphenylboronic acid. Further research could be conducted to better understand the mechanism of action of this compound, and to identify new applications for this compound in organic synthesis, medicinal chemistry, and biochemistry. In addition, the stability and hydrolysis properties of this compound could be studied in more detail, in order to develop more stable and less hydrolytically labile derivatives. Finally, further research could be conducted to study the potential therapeutic applications of this compound, such as its anti-inflammatory and anti-cancer properties.
科学的研究の応用
3-Fluoro-5-isopropoxyphenylboronic acid has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, this compound has been used as a catalyst for the formation of carbon-carbon bonds and for the synthesis of various organic compounds. In medicinal chemistry, this compound has been used to modulate the activity of enzymes, and to act as an inhibitor of certain enzymes. In biochemistry, this compound has been used to study the biochemical and physiological effects of drugs and other compounds on cells and organisms.
Safety and Hazards
The compound is classified as potentially harmful if swallowed (H302), and it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust or mist, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
特性
IUPAC Name |
(3-fluoro-5-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJYROZZJOJOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659391 | |
| Record name | {3-Fluoro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850589-54-7 | |
| Record name | {3-Fluoro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-isopropoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine](/img/structure/B3021337.png)

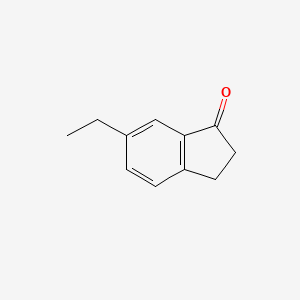
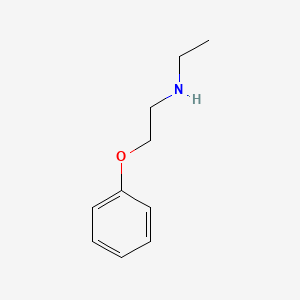
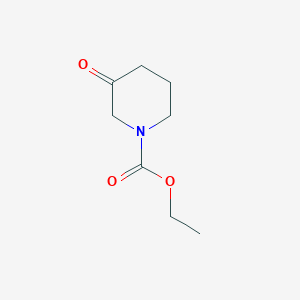
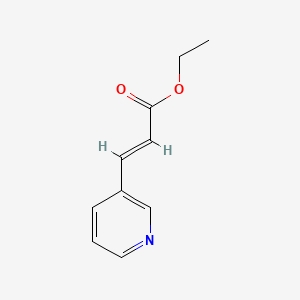
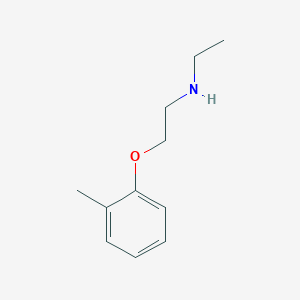
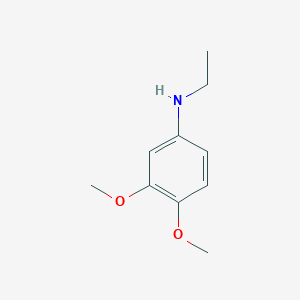

![4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline](/img/structure/B3021352.png)
